![molecular formula C20H15NO4S B2718043 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097858-01-8](/img/structure/B2718043.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, including the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling of intermediates: The furan and thiophene intermediates are then coupled with a chromene derivative through a series of reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- N-[2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This combination enhances its potential biological activities and makes it a versatile compound for various applications .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes furan and thiophene rings, which are known for their pharmacological significance. The molecular formula is C15H13NO3S2 with a molecular weight of approximately 319.4 g/mol. The presence of these heterocyclic rings contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Studies have shown that chromene derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : The compound may act as a selective COX-2 inhibitor, which has been linked to reduced inflammation in various models .
Biological Activities
The following table summarizes the biological activities associated with this compound based on available studies:
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that a furan derivative exhibited significant antimicrobial effects against E. coli and S. aureus, suggesting that similar compounds like this compound could possess comparable efficacy .
- Cancer Research : In vitro studies indicated that chromene derivatives can inhibit cancer cell growth through the activation of pro-apoptotic factors, highlighting their potential as anticancer agents .
- Inflammation Model : In an animal model induced with carrageenan, derivatives showed notable anti-inflammatory effects, positioning them as candidates for further development in inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to the favorable properties of its furan and thiophene scaffolds. These structural features are commonly associated with enhanced absorption and distribution in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide, and how can reaction yields be improved?
- Methodology :
- Stepwise coupling : Start with 4-oxo-4H-chromene-2-carboxylic acid activation using carbodiimide coupling agents (e.g., DCC or EDC) to form an activated ester. React this with the amine group of 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine under inert conditions (N₂ atmosphere) in anhydrous DMF or THF .
- Catalytic optimization : Use potassium carbonate (K₂CO₃) as a base to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Employ flash column chromatography (silica gel, gradient elution) followed by recrystallization from acetone or ethanol to achieve >95% purity. Yields can exceed 60% with optimized stoichiometry (1:1.2 molar ratio of acid to amine) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the furan, thiophene, and chromene moieties. The ethyl linker’s protons typically appear as a multiplet near δ 3.5–4.0 ppm .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (chromene-4-one) and amide (N–H) bends at ~3300 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For example, bond angles like O4–C14–N2 (123.15°) and torsion angles in the ethyl linker can validate the proposed structure .
Q. What initial biological assays are recommended to assess its therapeutic potential?
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, monitor fluorescence quenching in real-time assays to calculate inhibition constants (Kᵢ) .
Advanced Research Questions
Q. How can contradictions between spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Case example : If NMR suggests a planar amide bond but X-ray shows non-coplanarity, perform DFT calculations (B3LYP/6-31G*) to compare energy-minimized conformers with experimental data. Validate using NOESY to detect through-space interactions between the chromene and thiophene groups .
- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers in the ethyl linker. For instance, coalescence temperatures >100°C indicate restricted rotation, aligning with X-ray torsional angles .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the roles of the thiophene and furan moieties?
- Analog synthesis : Replace thiophene with phenyl or furan with pyrrole to create derivatives. Use Mitsunobu reactions for ether-linked analogs .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, thiophene-containing analogs may show 10-fold higher EGFR inhibition due to sulfur’s electronegativity .
- Computational modeling : Perform molecular docking (AutoDock Vina) to map interactions between the thiophene sulfur and kinase active-site residues (e.g., Cys797 in EGFR) .
Q. What strategies can mitigate solubility issues during pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility. For instance, β-cyclodextrin increases solubility by 20-fold via host-guest interactions .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide. Enzymatic cleavage in vivo regenerates the active compound .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) to improve bioavailability. Characterize using dynamic light scattering (DLS) and TEM .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-15-11-18(25-17-6-2-1-5-13(15)17)20(23)21-12-14(16-7-3-9-24-16)19-8-4-10-26-19/h1-11,14H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHWWVHLGVTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.